molecular formula C11H13FN2 B3097565 (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine CAS No. 1313013-12-5

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine

Cat. No.: B3097565
CAS No.: 1313013-12-5
M. Wt: 192.23 g/mol
InChI Key: CTGFDWBZMCPVED-SSDOTTSWSA-N
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Description

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine (CAS 712-08-3), also known as 5-fluoro-α-methyltryptamine (5F-AMT), is a chiral psychoactive compound belonging to the tryptamine class. Its molecular formula is C₁₁H₁₃FN₂, with a molecular weight of 192.23 g/mol and a density of 1.205 g/cm³ . The compound features a 5-fluoro-substituted indole core and a propan-2-amine side chain.

Properties

IUPAC Name

(2R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFDWBZMCPVED-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propan-2-Amine Side Chain: The side chain can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the indole ring or the side chain.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Indole-3-carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

®-1-(5-fluoro-1H-ind

Biological Activity

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine is a substituted tryptamine that features a unique structural modification with a fluorine atom at the 5-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential interactions with neurotransmitter systems, particularly serotonin receptors, which play crucial roles in mood regulation and neurological functions.

The compound's molecular formula is C11H12FN2C_{11}H_{12}FN_2 with a molecular weight of approximately 222.22 g/mol. Its structure can be represented as follows:

 R 1 5 fluoro 1H indol 3 yl propan 2 amine\text{ R 1 5 fluoro 1H indol 3 yl propan 2 amine}

This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system (CNS). The presence of the fluorine atom enhances its binding affinity to serotonin receptors, which are integral to regulating mood, anxiety, and other psychological functions. The compound may act as an agonist or antagonist at these receptors, influencing neurotransmitter levels and signaling pathways.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Study Findings
Binding Affinity The compound shows enhanced binding to serotonin receptors compared to non-fluorinated analogs, suggesting increased potency in modulating serotonergic activity .
Cytotoxicity In vitro assays indicated minimal cytotoxic effects on various cell lines, including human lung fibroblasts and cancer cell lines (e.g., HepG2, MCF-7), even at high concentrations .
Neuroprotective Effects The compound demonstrated potential neuroprotective properties in neuronal cell lines, particularly against neurotoxicity induced by oxidative stress .

Case Studies

In a notable case study involving the evaluation of this compound, researchers investigated its effects on GSK-3β activity in SH-SY5Y neuronal cells. The results showed that treatment with the compound led to a significant increase in inactive phospho-GSK3α/β levels while decreasing active forms after one hour of exposure. This suggests that the compound may play a role in neuroprotection by modulating GSK-3β activity, which is implicated in various neurodegenerative diseases .

Comparison with Similar Compounds

Halogen-Substituted Indole Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Pharmacological Findings References
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT) C₁₁H₁₃FN₂ 5-F 192.23 Selective DA/NE release in rodent and primate models .
1-(5-chloro-1H-indol-3-yl)propan-2-amine (PAL-542) C₁₁H₁₃ClN₂ 5-Cl 208.69 Reduced DA selectivity compared to 5F-AMT; higher affinity for NE transporters .
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine C₁₀H₁₀ClFN₂ 5-Cl, 7-F 212.65 Dual halogenation enhances receptor binding but reduces metabolic stability .

Key Insights :

  • Fluoro vs. Chloro : The 5-fluoro substitution in 5F-AMT confers higher lipophilicity and metabolic stability compared to the chloro analog (PAL-542), which may explain its prolonged pharmacological effects .
  • Dual Halogenation : The 5-Cl,7-F analog exhibits enhanced receptor affinity but rapid clearance due to steric hindrance .

Side Chain Modifications

Compound Name Molecular Formula Side Chain Molecular Weight (g/mol) Key Findings References
1-(5-fluoro-1H-indol-3-yl)-2-butanamine C₁₂H₁₅FN₂ Butanamine 206.26 Increased lipophilicity; slower CNS penetration due to longer chain .
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride C₁₁H₁₄ClFN₂ Propan-1-amine 228.70 Hydrochloride salt improves solubility but alters pharmacokinetics .

Key Insights :

  • Chain Length : Butanamine derivatives (e.g., C₁₂H₁₅FN₂) exhibit delayed onset of action compared to propan-2-amine analogs .
  • Amine Position : Propan-1-amine derivatives (e.g., C₁₁H₁₄ClFN₂) show reduced receptor binding due to altered stereochemistry .

Heterocyclic Core Variations

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Findings References
(±)-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) C₁₀H₁₃NO Benzofuran 163.22 Lower DA release potency due to lack of indole nitrogen .
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine C₁₅H₂₁FN₂ Indole + fluoromethyl 248.34 Enhanced steric bulk reduces CNS penetration .

Key Insights :

  • Benzofuran vs. Indole : 5-APDB’s benzofuran core lacks the hydrogen-bonding capability of indole, resulting in weaker receptor interactions .
  • Fluoromethyl Addition : The fluoromethyl group in C₁₅H₂₁FN₂ increases molecular weight and steric hindrance, limiting bioavailability .

Stereochemical Considerations

The (R) -enantiomer of 1-(5-fluoro-1H-indol-3-yl)propan-2-amine demonstrates higher enantiomeric excess (ee) and receptor selectivity compared to its (S) -counterpart. For example:

  • (R)-1-(4-methoxyphenyl)propan-2-amine : Achieved 84% ee in enzymatic synthesis, highlighting the importance of chirality in pharmacological activity .

Q & A

Basic: What synthetic routes are available for (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine, and what are their limitations?

Methodological Answer:
Two primary approaches are used:

Chemical Synthesis : Traditional methods involve alkylation of 5-fluoroindole derivatives followed by chiral resolution. These routes often suffer from low enantiomeric excess (ee) unless chiral catalysts or auxiliaries are employed.

Biocatalytic Synthesis : ω-Transaminases (e.g., ATA-117) enable enantioselective amination. Immobilized Enzyme Reactors (IMERs) optimize reaction efficiency, achieving ~60% conversion and 84% ee for analogous compounds (e.g., (R)-1-(4-methoxyphenyl)propan-2-amine) using isopropylamine as an amino donor .

Method Yield ee Limitations
Chemical AlkylationVariable<50%Requires chiral resolution steps
Biocatalytic (ATA-117)60%84%Substrate inhibition; scalability issues

Basic: How is the molecular structure and purity validated for this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at indole C5, amine group at propan-2-amine).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂FN₂: calc. 190.1018, observed 190.1015).
  • X-ray Crystallography : SHELX software refines crystal structures to determine absolute stereochemistry (e.g., (R)-configuration) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .

Basic: What analytical methods ensure enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase resolves enantiomers. Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine enhances detection sensitivity .
  • Circular Dichroism (CD) : Confirms optical activity of the (R)-enantiomer.
  • Polarimetry : Measures specific rotation (e.g., [α]₂₀ᴰ = +15° for (R)-enantiomer).

Advanced: How can ω-transaminases improve enantioselective synthesis?

Methodological Answer:
ATA-117, an (R)-selective ω-transaminase, catalyzes asymmetric amination of ketone precursors. Key optimizations include:

  • Immobilization : Covalent attachment to epoxy monolithic silica (IMER) enhances enzyme stability and reusability.
  • Design of Experiments (DoE) : Multivariate analysis optimizes pH (7.5–8.5), temperature (30–40°C), and donor concentration (isopropylamine >200 mM).
  • Amino Donors : Isopropylamine outperforms alanine in conversion efficiency (60% vs. <30%) .
Condition Optimal Range Impact on ee
pH8.0Maximizes activity
Temperature37°CBalances kinetics/stability
Donor Concentration250 mMReduces substrate inhibition

Advanced: How does the 5-fluoro substituent affect pharmacological activity?

Methodological Answer:
The fluorine atom:

  • Increases Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
  • Modulates Receptor Binding : Structural analogs (e.g., BW723C86) show affinity for serotonin receptors (5-HT₂B/₂C), suggesting potential CNS activity .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

Advanced: What challenges arise in scaling enantioselective synthesis?

Methodological Answer:

  • Enzyme Stability : Immobilization mitigates denaturation but requires optimized flow rates in continuous reactors.
  • Byproduct Inhibition : Accumulation of ketone byproducts (e.g., acetone) reduces efficiency; in situ removal via distillation improves yields.
  • Regulatory Compliance : Analogous compounds (e.g., 4-FEA) are controlled substances, necessitating strict synthesis protocols .

Advanced: How is crystallographic data analyzed to confirm stereochemistry?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).
  • Refinement : SHELXL refines positional/anisotropic displacement parameters. Flack parameter (x ≈ 0.02) confirms (R)-configuration .
  • Validation : CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.

Advanced: What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Deuterium Incorporation : Replacing labile hydrogens with deuterium at α-amine positions reduces CYP-mediated oxidation.
  • Prodrug Design : Esterification of the amine group enhances oral bioavailability.
  • Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., N-acetylated derivatives) for structural optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine

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